Cas no 102877-82-7 (Naphthalene-1,6-dicarbaldehyde)

Naphthalene-1,6-dicarbaldehyde structure
102877-82-7 structure
Product Name:Naphthalene-1,6-dicarbaldehyde
CAS No:102877-82-7
MF:C12H8O2
MW:184.190723419189
CID:1134581
PubChem ID:14079453
Update Time:2025-04-20

Naphthalene-1,6-dicarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • naphthalene-1,6-dicarbaldehyde
    • 1,6-naphthalenedialdehyde
    • AGN-PC-000CBG
    • ACMC-20m5u7
    • CTK0D8837
    • Naphthalin-1,6-dicarbaldehyd
    • 1,6-Naphthalenedicarboxaldehyde
    • Naphthalene-1,6-dicarboxaldehyde
    • SCHEMBL1666511
    • 102877-82-7
    • DB-083914
    • DTXSID30555553
    • Naphthalene-1,6-dicarbaldehyde
    • Inchi: 1S/C12H8O2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-8H
    • InChI Key: OFMZRGPHZODFOD-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC=C2C=C(C=O)C=CC2=1

Computed Properties

  • Exact Mass: 184.052429494g/mol
  • Monoisotopic Mass: 184.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.254±0.06 g/cm3(Predicted)
  • Melting Point: 113 °C
  • Boiling Point: 373.6±15.0 °C(Predicted)
  • PSA: 34.14000
  • LogP: 2.46480

Naphthalene-1,6-dicarbaldehyde Related Literature

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